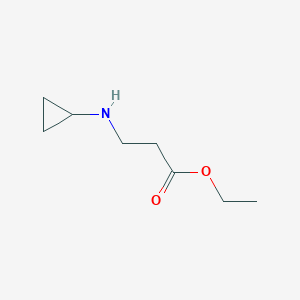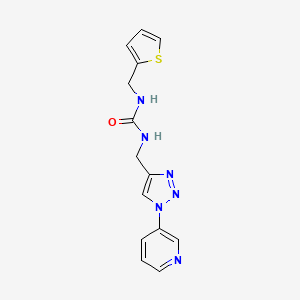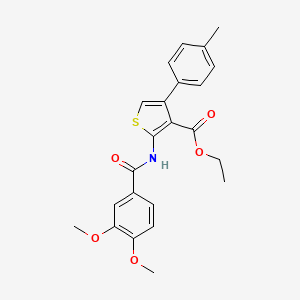![molecular formula C11H6ClN3O3S B2838181 6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-07-0](/img/structure/B2838181.png)
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorophenol with 2-nitroimidazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thioamide under acidic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents such as dimethylformamide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, amines or thiols, dimethylformamide as solvent.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: 6-(2-Aminophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole.
Substitution: 6-(2-Substituted phenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole derivatives.
Cyclization: Polycyclic heterocycles with enhanced biological activity.
Scientific Research Applications
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA and proteins. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to cell death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to generate reactive oxygen species and induce apoptosis is well-documented.
Comparison with Similar Compounds
Similar Compounds
6-(2-Bromophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole: Similar structure but with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
6-(2-Methylphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole: Contains a methyl group, leading to variations in its chemical and biological properties.
6-(2-Hydroxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole: Hydroxy group enhances its solubility and reactivity.
Uniqueness
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity
Properties
IUPAC Name |
6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-7-3-1-2-4-8(7)18-9-10(15(16)17)14-5-6-19-11(14)13-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGFFWOCKPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2838100.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2838102.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2838104.png)
![9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2838106.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)


![3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2838117.png)
![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)


![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)
